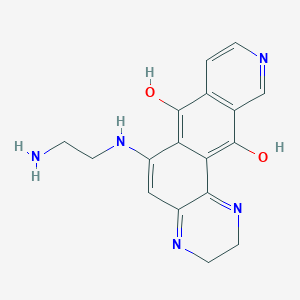

8,9-Piperazine Pixantrone

Description

Historical Context of Anthracyclines and Anthracenediones in Research

The story of DNA-targeting agents in oncology is deeply rooted in the discovery of anthracyclines. Daunorubicin, the first of this class, was isolated from the bacterium Streptomyces peucetius in the 1960s. researchgate.netwikipedia.org This was soon followed by the discovery of doxorubicin (B1662922), which demonstrated a broad spectrum of activity against various cancers and became a benchmark for future drug development. wikipedia.orghilarispublisher.com The primary mechanism of action for these compounds involves intercalation into the DNA double helix and the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. hilarispublisher.commdpi.com

However, the clinical utility of anthracyclines has been hampered by significant side effects, most notably cardiotoxicity. hilarispublisher.comaacrjournals.org This led researchers to explore modifications of the anthracycline structure, giving rise to the anthracenediones. Mitoxantrone (B413), a key example, was designed to retain the DNA intercalating properties of the anthracycline chromophore while replacing the sugar moiety with simpler side chains. wikipedia.org Although showing a reduced propensity for causing cardiac damage, mitoxantrone is not entirely devoid of this toxicity. aacrjournals.org

Evolution of Aza-anthracenediones as a Distinct Class

The quest for agents with an improved therapeutic index led to the synthesis of aza-anthracenediones, a novel class of compounds where a nitrogen atom is introduced into the anthracenedione backbone. nih.gov This structural modification significantly alters the electronic and steric properties of the molecule, influencing its interaction with DNA and cellular targets. nih.gov

Preclinical studies on various aza-anthracenedione analogs revealed that the position of the nitrogen atom within the chromophore and the nature of the side chains dramatically impact their cytotoxic potency. nih.gov While DNA reactivity is a prerequisite for their anticancer activity, it is not the sole determinant of their effectiveness. nih.govcapes.gov.br Research has shown that these compounds can induce DNA strand breaks, but the extent of this damage does not always correlate directly with their cytotoxicity. nih.gov This suggests that the nature of the DNA-protein complexes formed by aza-anthracenediones may be a more critical factor in their mechanism of action. nih.gov

Rationale for the Development of 8,9-Piperazine Pixantrone (B1662873) within Preclinical Research Paradigms

Pixantrone (BBR 2778), chemically known as 6,9-bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione, is a prominent member of the aza-anthracenedione class. acs.org The development of pixantrone, and specifically the 8,9-piperazine derivative, was driven by a rational design approach aimed at overcoming the limitations of earlier anthracyclines and anthracenediones. acs.orgresearchgate.net

A primary goal was to reduce cardiotoxicity. acs.orgnih.gov Preclinical studies in animal models have shown that pixantrone exhibits significantly less cardiac damage compared to doxorubicin and mitoxantrone. acs.orgnih.gov This improved safety profile is attributed, in part, to its structural features which differ from traditional anthracyclines. nih.gov

The specific placement of the piperazine (B1678402) moiety at the 8 and 9 positions of the aza-anthracenedione core is a result of structure-activity relationship studies. The positioning of side chains on the planar ring system has been shown to dramatically affect the compound's affinity for DNA and its sequence specificity. ingentaconnect.com For instance, research on different regioisomers of bis-substituted 2-aza-anthracenediones demonstrated that the substitution pattern influences the geometry of DNA intercalation and the preferred binding sites. ingentaconnect.com

Furthermore, pixantrone was designed to be a potent inhibitor of topoisomerase II. nih.govmdpi.com It stabilizes the topoisomerase II-DNA cleavable complex, leading to DNA strand breaks and ultimately cell death. aacrjournals.orgnih.gov Interestingly, some studies suggest that pixantrone may exhibit selectivity for the topoisomerase IIα isoform, which is more prevalent in proliferating cancer cells than in quiescent cardiomyocytes where the topoisomerase IIβ isoform predominates. nih.govresearchgate.net This isoform selectivity could be another contributing factor to its reduced cardiotoxicity. nih.govresearchgate.net

Preclinical investigations have also explored the DNA binding properties of pixantrone and its analogs. While all tested derivatives intercalate into DNA, their binding affinities can be lower than that of mitoxantrone. nih.gov This highlights that the biological activity of aza-anthracenediones is a complex interplay of DNA binding, topoisomerase II inhibition, and potentially other cellular effects. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C17H17N5O2 |

|---|---|

Molecular Weight |

323.35 g/mol |

IUPAC Name |

6-(2-aminoethylamino)-2,3-dihydroisoquinolino[7,6-f]quinoxaline-7,12-diol |

InChI |

InChI=1S/C17H17N5O2/c18-2-4-20-11-7-12-15(22-6-5-21-12)14-13(11)16(23)9-1-3-19-8-10(9)17(14)24/h1,3,7-8,20,23-24H,2,4-6,18H2 |

InChI Key |

RKVGMWDRZZUVAS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C2C(=N1)C=C(C3=C(C4=C(C=NC=C4)C(=C32)O)O)NCCN |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of 8,9 Piperazine Pixantrone and Its Analogues

Pioneering Synthetic Pathways for the 8,9-Piperazine Pixantrone (B1662873) Core

The genesis of pixantrone (also known by its code BBR 2778) stems from the rational design of analogues of the anthracenedione class of compounds, such as mitoxantrone (B413). nih.gov The primary structural modification was the bioisosteric replacement of a carbon atom with nitrogen in the anthraquinone (B42736) chromophore, creating the benzo[g]isoquinoline-5,10-dione core. This aza-anthracenedione framework was designed to alter the electronic properties of the molecule, a key factor in reducing cardiotoxicity associated with earlier anthracenediones. nih.govresearchgate.net

The pioneering, scalable synthesis of the pixantrone core was developed by Krapcho and colleagues. chemicalbook.comcaymanchem.com This pathway begins with a readily available starting material, pyridine-3,4-dicarboxylic acid.

The key steps in this foundational synthesis are:

Anhydride (B1165640) Formation: Pyridine-3,4-dicarboxylic acid is treated with refluxing acetic anhydride to generate the corresponding cyclic anhydride in high yield (76%). chemicalbook.com

Friedel-Crafts Acylation: An aluminum chloride (AlCl₃)-promoted Friedel-Crafts reaction is performed between the anhydride and 1,4-difluorobenzene (B165170). This step yields a mixture of nicotinic acid isomers. chemicalbook.com

Cyclization: The mixture of isomers is then heated with fuming sulfuric acid (H₂SO₄), which induces cyclization to form the critical intermediate: 6,9-difluorobenzo[g]isoquinoline-5,10-dione (B1311774). This tetracyclic core is the foundational structure upon which the side chains are installed. chemicalbook.com

Side Chain Installation: The final step involves a nucleophilic aromatic substitution reaction. The 6,9-difluoro core is treated with ethylenediamine (B42938), which displaces the fluoride (B91410) ions at the C-6 and C-9 positions to yield the pixantrone free base. chemicalbook.com The fluorine atoms at these positions are activated towards substitution by the adjacent carbonyl groups.

This pioneering route established an efficient and scalable method for producing the unique aza-anthracenedione core, paving the way for further investigation and the development of analogues.

Regioselective Synthesis and Isomer Characterization Methodologies

Regioselectivity is paramount in the synthesis of pixantrone analogues to ensure the correct placement of side chains, which is critical for their biological activity. The 6,9-disubstitution pattern of pixantrone is a direct result of the regiocontrolled synthesis of its core intermediate.

The use of symmetrically substituted 1,4-difluorobenzene in the Friedel-Crafts reaction is a key design element that simplifies the regiochemical outcome, leading directly to the 6,9-difluoro intermediate. chemicalbook.com Subsequent nucleophilic substitution with an amine preferentially occurs at these two positions due to electronic activation by the quinone carbonyls.

For the synthesis of analogues with different substitution patterns or more complex cores, other regioselective methods have been developed:

Hetero-Diels-Alder Reactions: This powerful cycloaddition methodology has been used to construct the benzo[g]isoquinoline (B3188944) skeleton with a high degree of control over substituent placement. The regioselectivity of these reactions can often be predicted using computational semiempirical calculations of the transition states.

Tandem Cycloaddition/Cycloreversion: More recent methods involve the reaction of 1,4-oxazinone precursors with unsymmetrical naphthoquinones (like juglone). However, these reactions can sometimes lead to the formation of a 1:1 mixture of inseparable regioisomers, highlighting the challenges in controlling regiochemistry with certain substrates. acs.org

Isomer Characterization: Distinguishing between different regioisomers is a critical analytical challenge. Advanced spectroscopic techniques are essential for unambiguous structure elucidation.

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable. HMBC is particularly useful for establishing long-range (2- and 3-bond) correlations between protons and carbons, which can confirm the connectivity of the heterocyclic core and the precise attachment points of side chains. NOESY can reveal through-space proximity between protons, helping to confirm the spatial arrangement of substituents on the ring system. nih.govmdpi.com

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule, confirming its constitution and regiochemistry absolutely.

Diversification Strategies for Side Chains and Structural Motifs

Modification of the side chains at the C-6 and C-9 positions is the primary strategy for modulating the pharmacological profile of pixantrone analogues. These modifications can influence DNA binding, enzyme interactions, and cell permeability.

The incorporation of cyclic amine moieties like piperazine (B1678402) and piperidine (B6355638) in place of the acyclic ethylenediamine side chains of pixantrone represents a significant diversification strategy. The piperazine ring, in particular, is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties. rsc.orgmdpi.com

The synthesis of such analogues can be achieved by leveraging the same 6,9-difluorobenzo[g]isoquinoline-5,10-dione intermediate used in the pioneering pixantrone synthesis. A potential synthetic route involves:

Nucleophilic Aromatic Substitution: The 6,9-difluoro intermediate is reacted with a suitable piperazine derivative, such as N-Boc-piperazine or N-methylpiperazine. The reaction proceeds via nucleophilic displacement of the fluoride ions.

Deprotection (if necessary): If a protected piperazine like N-Boc-piperazine is used, the final step involves the removal of the Boc protecting group under acidic conditions to yield the free secondary amine.

This strategy allows for the introduction of a wide variety of substituted piperazine and piperidine rings, creating a library of analogues for structure-activity relationship (SAR) studies. nih.gov

The chemical nature of the side chains—including their length, charge, and lipophilicity—has a profound impact on how the molecule interacts with its biological targets. mdpi.com

Studies comparing pixantrone with its analogues have revealed key insights:

DNA Binding and Intercalation: The basic side chains of pixantrone are crucial for its interaction with the negatively charged phosphate (B84403) backbone of DNA. NMR studies have shown that the side-chain ethylene (B1197577) protons are in close proximity to the DNA major groove, indicating their role in positioning the chromophore for intercalation between base pairs. nih.gov

Lipophilicity and Drug Resistance: The structure of the side arms is critical in determining cross-resistance profiles. An analogue of pixantrone, BBR 2378, features N,N-dimethylated side chains instead of the primary amines found in pixantrone. This modification increases the molecule's lipophilicity. While pixantrone is susceptible to efflux by P-glycoprotein (P-gp), the more lipophilic BBR 2378 was found to be highly active against multidrug-resistant cells, suggesting its side chains allow it to better evade this resistance mechanism. nih.gov

Enzyme Inhibition: The interaction with enzymes like topoisomerase II is also modulated by the side chains. Furthermore, the affinity for other DNA-associated proteins can be altered. A recent study demonstrated that pixantrone has a significantly lower binding affinity for DNA containing apurinic/apyrimidinic (AP) sites compared to mitoxantrone. This difference is attributed to the structural variations in their side chains and contributes to pixantrone's reduced potency in certain DNA cleavage reactions. nih.gov

The following table summarizes the comparative molecular interaction data for pixantrone and related anthracenediones.

| Compound | Key Side Chain Feature | Apparent DNA Binding Constant (AP-site DNA) | APE1 Inhibition IC₅₀ | Relative Cytotoxicity (L1210 Leukemia Cells) |

|---|---|---|---|---|

| Pixantrone | Acyclic primary/secondary amines | 1.25 ± 0.32 µM | 20 ± 9 µM | IC₅₀ = 0.01 µg/ml |

| Mitoxantrone | Acyclic secondary amines | 83 ± 3 nM | ≈ 0.5 µM | - |

Data sourced from references nih.gov and caymanchem.com.

Advanced Chemical Characterization Techniques in Synthetic Development

The rigorous characterization of newly synthesized pixantrone analogues is essential to confirm their chemical identity, purity, and structure. A suite of advanced analytical techniques is employed throughout the synthetic development process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1D NMR (¹H and ¹³C) is the first-line technique for verifying the basic structure of synthetic intermediates and final products. Crucially, 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are used for the complete and unambiguous assignment of all proton and carbon signals, which is vital for confirming regiochemistry and the conformation of side chains. nih.govnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements, allowing for the confirmation of the elemental composition of a new compound. Tandem MS (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern serves as a fingerprint that can help elucidate the structure of different parts of the molecule, such as the side chains. amanote.com

Chromatographic Methods: High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of synthetic products. Development of a robust HPLC method is critical for separating the final compound from any starting materials, by-products, or isomers, allowing for accurate quantification of purity (often >99% for active pharmaceutical ingredients). chemicalbook.com

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. The experimental values are compared against the theoretical values calculated from the proposed chemical formula to provide fundamental confirmation of the compound's composition.

Together, these techniques provide a comprehensive characterization of novel pixantrone analogues, ensuring the structural integrity and purity of the compounds being advanced for further study.

Molecular and Cellular Mechanisms of Action of 8,9 Piperazine Pixantrone

Topoisomerase II Interrogation and Isoform Selectivity

Pixantrone (B1662873) targets DNA topoisomerase IIα, a key enzyme in DNA replication and cell division. nih.govnih.gov Its interaction with topoisomerase II leads to the inhibition of critical enzymatic processes and the formation of stable complexes that are detrimental to cell survival. nih.govresearchgate.net

Inhibition of DNA Decatenation by Topoisomerase IIα and IIβ

Topoisomerase II enzymes are crucial for untangling intertwined DNA strands, a process known as decatenation. researchgate.net Pixantrone has been shown to inhibit the decatenation activity of both topoisomerase IIα and topoisomerase IIβ. nih.gov In laboratory assays, in the absence of the drug, both isoforms of topoisomerase II effectively decatenate kinetoplast DNA (kDNA) into its open circular and nicked circular forms. nih.gov However, the introduction of pixantrone impedes this process, demonstrating its inhibitory effect on the catalytic activity of these enzymes. nih.govnih.gov

Induction of Topoisomerase II-DNA Covalent Complexes

A key aspect of pixantrone's mechanism is its ability to act as a topoisomerase II poison. researchgate.netnih.gov It stabilizes the transient covalent complexes formed between topoisomerase II and DNA during the enzyme's catalytic cycle. nih.govnih.gov This trapping of the enzyme-DNA complex leads to the accumulation of these structures, which are a form of cytotoxic DNA damage. nih.govnih.gov The formation of these covalent complexes can be detected in cellular assays. nih.govresearchgate.net

Differential Activity on Topoisomerase IIα versus Topoisomerase IIβ Isoforms

A significant characteristic of pixantrone is its selective targeting of the topoisomerase IIα isoform over the topoisomerase IIβ isoform. nih.govnih.gov While it inhibits both, it is more effective at stabilizing topoisomerase IIα-DNA covalent complexes compared to topoisomerase IIβ-DNA complexes. nih.gov This selectivity is noteworthy because the topoisomerase IIβ isoform is more prevalent in postmitotic cardiomyocytes. nih.govnih.govresearchgate.net The preferential targeting of topoisomerase IIα may contribute to the compound's cellular activity profile. nih.govnih.gov In contrast, while mitoxantrone (B413) also shows some initial preference for topoisomerase IIα, at higher concentrations, its effect on topoisomerase IIβ becomes similar to or greater than its effect on topoisomerase IIα. nih.gov

DNA Interaction Dynamics

Beyond its effects on topoisomerase II, pixantrone also directly interacts with DNA, which is a fundamental aspect of its molecular mechanism. nih.govdrugbank.com

Mechanisms of DNA Intercalation

Pixantrone is a DNA intercalator, meaning it can insert itself between the base pairs of the DNA double helix. nih.govdrugbank.com This mode of interaction is a common feature of anthracycline-related compounds. nih.gov The intercalation of pixantrone into the DNA structure can interfere with DNA replication, transcription, and repair processes. researchgate.net

DNA Cleavage Induction and Double-Strand Break Formation

The stabilization of topoisomerase II-DNA covalent complexes by pixantrone ultimately leads to the formation of DNA double-strand breaks. nih.govresearchgate.net These breaks are a severe form of DNA damage that can trigger cell death pathways if not repaired. mdpi.com The ability of pixantrone to induce the formation of linear double-strand DNA has been demonstrated in pBR322 DNA cleavage assays. nih.govnih.govresearchgate.net Furthermore, the induction of DNA double-strand breaks in cells has been confirmed through cellular phospho-histone γH2AX assays. nih.govnih.gov

Data Tables

Table 1: Comparative Effects of Pixantrone and Mitoxantrone on Topoisomerase II Isoforms

| Compound | Target Isoform | Primary Effect | Concentration-Dependent Effect on Topo IIβ |

| 8,9-Piperazine Pixantrone | Topoisomerase IIα | Selective stabilization of covalent complexes | Less effective in producing Topo IIβ complexes |

| Mitoxantrone | Topoisomerase IIα & IIβ | Stabilization of covalent complexes | Effects on Topo IIβ are similar to or greater than on Topo IIα at higher concentrations |

This table summarizes the differential activity of pixantrone and mitoxantrone on topoisomerase II isoforms based on findings from in vitro studies. nih.gov

Table 2: Mechanistic Actions of this compound

| Mechanism | Assay | Observed Outcome |

| Topoisomerase II Inhibition | Kinetoplast DNA Decatenation Assay | Inhibition of DNA decatenation by Topo IIα and Topo IIβ |

| DNA Cleavage | pBR322 DNA Cleavage Assay | Production of linear double-strand DNA |

| Induction of DNA Damage | Cellular Phospho-histone γH2AX Assay | Formation of DNA double-strand breaks |

| Complex Formation | Cellular Immunodetection of Complex of Enzyme-to-DNA | Formation of covalent topoisomerase II-DNA complexes |

This table outlines the key molecular and cellular actions of pixantrone and the experimental assays used to demonstrate these effects. nih.govnih.govresearchgate.net

Formaldehyde-Mediated DNA Adduct Formation

Pixantrone can be activated by formaldehyde (B43269) to generate covalent drug-DNA adducts. researchgate.netnih.gov This mechanism of action is distinct from its role as a topoisomerase II poison. patsnap.com In vitro studies have demonstrated that the formation of Pixantrone-DNA adducts is a proficient process that absolutely requires the presence of formaldehyde and is dependent on both drug concentration and time. researchgate.netnih.gov

Research comparing Pixantrone to the structurally related anthracenedione, mitoxantrone, revealed a significantly higher propensity for Pixantrone to form these adducts. Specifically, Pixantrone exhibited a 10- to 100-fold greater efficiency in generating DNA adducts at equimolar concentrations of the drug and formaldehyde. researchgate.netnih.gov While these Pixantrone-DNA adducts are intrinsically unstable, being both thermally and temporally labile, they demonstrate greater stability than those formed by mitoxantrone. researchgate.netnih.gov The adducts have a higher thermal midpoint temperature and a longer half-life at 37°C. researchgate.netnih.gov This enhanced stability, combined with the higher formation propensity, suggests that formaldehyde-activated Pixantrone-DNA adducts may be biologically active lesions. researchgate.netnih.gov

| Property | Pixantrone-DNA Adducts | Mitoxantrone-DNA Adducts |

|---|---|---|

| Formation Propensity | 10- to 100-fold greater | Baseline |

| Formaldehyde Requirement | Absolute | Absolute |

| Thermal Stability | Higher thermal midpoint | Lower thermal midpoint |

| Temporal Stability (Half-life at 37°C) | Extended | Shorter |

Redox State Modulation and Oxidative Stress Pathways

The quinone moiety within the structure of Pixantrone gives it the potential to be reductively activated to a semiquinone free radical, which could then participate in redox cycling and induce oxidative stress. nih.gov Electron paramagnetic resonance (EPR) experiments have confirmed that Pixantrone can produce semiquinone free radicals in enzymatic reducing systems, such as a xanthine (B1682287) oxidase/hypoxanthine system. researchgate.netnih.gov

However, this free radical formation has not been observed in cellular systems. researchgate.netnih.gov In studies using human leukemia K562 cells, Pixantrone did not produce detectable semiquinones or reactive oxygen species (ROS). nih.gov This lack of activity in a cellular context is believed to be a direct consequence of the compound's low cellular uptake, which limits the intracellular concentration available for enzymatic reduction and subsequent redox cycling. researchgate.netnih.govresearchgate.net

A key structural feature differentiating Pixantrone from other anthracenediones like mitoxantrone and anthracyclines like doxorubicin (B1662922) is its lack of a hydroquinone (B1673460) functional group. nih.govresearchgate.net This chemical modification is critical to its interaction with metal ions. Spectrophotometric titration studies have shown that Pixantrone does not bind to iron(III) (Fe³⁺). researchgate.netnih.gov

This inability to chelate iron prevents Pixantrone from forming drug-iron complexes that can catalyze the formation of highly toxic hydroxyl radicals via the Fenton reaction. researchgate.netnih.gov Consequently, Pixantrone is unable to induce iron-based oxidative stress, a significant mechanism of cardiotoxicity associated with related compounds. researchgate.netnih.govdrugbank.com This lack of iron binding is considered a primary factor in its distinct oxidative reactivity profile. researchgate.netresearchgate.net

Cellular Uptake and Subcellular Distribution Mechanisms

The cellular uptake of Pixantrone is notably low compared to related anticancer agents. researchgate.net In a comparative study using K562 cells incubated with a 10 µM concentration of each drug for one hour, the intracellular accumulation of Pixantrone was significantly less than that of mitoxantrone and doxorubicin. nih.gov This low rate of cellular penetration is thought to be a limiting factor for some of its potential mechanisms of action, such as the formation of semiquinone free radicals within the cell. researchgate.netnih.gov

| Compound | Intracellular Accumulation (nmol) |

|---|---|

| Pixantrone | 1.5 |

| Doxorubicin | 6.5 |

| Mitoxantrone | 8.1 |

Once inside the cell, Pixantrone's primary molecular targets, DNA and topoisomerase II, are located within the nucleus. drugbank.com Therefore, its ultimate site of action is nuclear. In addition to its nuclear effects, studies in differentiated H9c2 cardiac-like cells have shown that Pixantrone can induce mitochondrial and lysosomal dysfunction, suggesting that the compound or its effects are distributed to these organelles. nih.gov

Impact on Key Cellular Signaling Pathways

Pixantrone has been identified as an inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway. drugbank.comnih.gov This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. nih.gov Research has demonstrated that Pixantrone acts as an antagonist of Toll-like receptor 4 (TLR4). drugbank.comnih.gov TLR4 signaling is a key upstream activator of the NF-κB pathway. nih.gov

By antagonizing TLR4, Pixantrone inhibits the subsequent activation of NF-κB. drugbank.comnih.gov This inhibitory effect has been observed in primary microglia, where Pixantrone was shown to decrease the production of the proinflammatory cytokine tumor necrosis factor-alpha (TNF-α), a downstream target of NF-κB signaling. nih.gov The inhibition of NF-κB activation was not a result of cytotoxicity at the concentrations tested. nih.gov This immunomodulatory effect represents another facet of Pixantrone's mechanism of action. patsnap.com

Regulation of Proinflammatory Cytokine Secretion in Microglial Models

Research into the molecular and cellular mechanisms of this compound has illuminated its role in modulating the inflammatory responses of microglia, the resident immune cells of the central nervous system. Specifically, studies utilizing primary microglial models have demonstrated the compound's ability to regulate the secretion of proinflammatory cytokines, key signaling molecules involved in neuroinflammatory processes.

One of the pivotal findings is the inhibitory effect of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α), a potent proinflammatory cytokine implicated in a variety of neurodegenerative and inflammatory conditions. nih.gov Investigations have shown that this compound can decrease the secretion of TNF-α in primary microglia. nih.govhelsinki.fi This effect is understood to be mediated through its activity as a Toll-like receptor 4 (TLR4) antagonist, which in turn leads to the inhibition of NF-κB activation, a critical transcription factor for proinflammatory cytokine gene expression. nih.govhelsinki.fi

The inhibitory action on TNF-α production has been observed to occur at concentrations that are not associated with cytotoxicity. nih.govhelsinki.fi Specifically, at concentrations of 1 µM or less, this compound effectively reduces TNF-α secretion without inducing cell death in the microglial models. nih.govhelsinki.fi This highlights a specific immunomodulatory function of the compound rather than a general cytotoxic effect.

While the primary focus of the available research has been on TNF-α, the established mechanism of TLR4 and NF-κB inhibition suggests a potential for broader effects on the secretion of other proinflammatory cytokines that are also regulated by this pathway. However, detailed quantitative data on the effects of this compound on the secretion of other key proinflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) in microglial models is not extensively detailed in the current body of scientific literature.

The following table summarizes the observed effects of this compound on proinflammatory cytokine secretion in microglial models based on available research findings.

Table 1: Effect of this compound on Proinflammatory Cytokine Secretion in Primary Microglia

| Proinflammatory Cytokine | Observed Effect | Effective Concentration | Mechanism of Action |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of secretion | ≤ 1 µM | TLR4 antagonism, NF-κB inhibition |

| Interleukin-1 beta (IL-1β) | Data not available | Data not available | Potential for inhibition via NF-κB pathway |

| Interleukin-6 (IL-6) | Data not available | Data not available | Potential for inhibition via NF-κB pathway |

Preclinical Pharmacodynamic Investigations and Biological Activity Profiling

In Vitro Anti-proliferative and Cytotoxic Efficacy in Established Cell Lines

The in vitro activity of pixantrone (B1662873) has been evaluated across a range of cancer cell lines, demonstrating its potent anti-proliferative and cytotoxic effects.

In human leukemia cell models, such as the K562 cell line, pixantrone has demonstrated potent growth-inhibitory effects. Studies have shown that it can inhibit the proliferation of K562 cells in the submicromolar range, highlighting its significant in vitro potency against this hematologic malignancy model. nih.gov

The efficacy of pixantrone has also been assessed in cell lines exhibiting resistance to standard chemotherapeutic agents. In etoposide-resistant K/VP.5 cells, which have reduced levels of topoisomerase IIα, a 5.7-fold cross-resistance to pixantrone was observed. nih.gov This suggests that while pixantrone's activity is influenced by topoisomerase IIα levels, it may still retain some efficacy in certain drug-resistant settings.

Comparative in vitro studies have been conducted to benchmark the activity of pixantrone against established anthracenediones like doxorubicin (B1662922) and mitoxantrone (B413). In K562 leukemia cells, the IC50 value for pixantrone was determined to be 0.10 μM. This compares to IC50 values of 0.08 μM for doxorubicin and 0.42 μM for mitoxantrone in the same cell line from previous studies. nih.gov These findings indicate that pixantrone possesses a potent in vitro anti-proliferative activity, comparable to that of doxorubicin and greater than that of mitoxantrone in this specific cell model.

| Compound | Cell Line | IC50 (μM) |

| Pixantrone | K562 | 0.10 |

| Doxorubicin | K562 | 0.08 |

| Mitoxantrone | K562 | 0.42 |

This table presents the half-maximal inhibitory concentration (IC50) values of Pixantrone, Doxorubicin, and Mitoxantrone in the K562 human leukemia cell line, based on in vitro studies. nih.gov

Selective Targeting of Malignant Cells in Co-culture and Heterogeneous Systems

A key aspect of pixantrone's preclinical profile is its selective action. It has been shown to preferentially target topoisomerase IIα over topoisomerase IIβ. hmpgloballearningnetwork.com The α isoform is more prevalent in proliferating cancer cells, while the β isoform is more common in quiescent cells, such as cardiomyocytes. This differential activity is believed to contribute to a more targeted anti-tumor effect with a potentially better safety profile. hmpgloballearningnetwork.com While this molecular selectivity is well-documented, specific studies detailing the effects of pixantrone in co-culture or heterogeneous systems with both malignant and non-malignant cells are not extensively reported in the reviewed literature.

In Vivo Preclinical Efficacy in Animal Models of Malignancy

The anti-tumor activity of pixantrone has been confirmed in various in vivo preclinical models of cancer, particularly in hematologic malignancies.

In murine models of hematologic cancers, pixantrone has demonstrated significant anti-tumor efficacy. meliordiscovery.com Preclinical studies in animal models have indicated that pixantrone is as potent as mitoxantrone in models of multiple sclerosis, which involves targeting lymphomononuclear cells. nih.gov While specific quantitative data from these in vivo hematologic malignancy models are not consistently detailed in the available literature, the collective evidence from preclinical animal studies supports the potent anti-tumor activity of pixantrone in these settings. Animal models have shown that pixantrone can significantly reduce cardiotoxicity when compared to mitoxantrone and doxorubicin. hmpgloballearningnetwork.com

Efficacy in Solid Tumor Xenograft Models

The antitumor activity of novel aza-anthrapyrazole compounds, which are structurally related to Pixantrone, has been evaluated in preclinical xenograft models of human solid tumors. One such compound, BBR 3576, demonstrated significant efficacy in prostate cancer models. aacrjournals.org

In studies using the PC-3 human prostate cancer xenograft model, BBR 3576 was administered intravenously. The compound showed good antitumor activity, achieving a Tumor Weight Inhibition (TWI) of 67% and 78% in two separate experiments. This level of efficacy was found to be superior to that of the standard chemotherapy agent Doxorubicin, which produced a TWI of approximately 30%. aacrjournals.org

These findings highlight the potent antitumor effects of this class of compounds in preclinical models of solid tumors, specifically hormone-refractory prostate cancer. aacrjournals.org

Table 1: Efficacy of BBR 3576 in Preclinical Prostate Cancer Models

| Model Type | Cancer Cell Line/Model | Compound | Efficacy Metric | Result | Source |

|---|---|---|---|---|---|

| Xenograft | PC-3 (Human Prostate) | BBR 3576 | Tumor Weight Inhibition (TWI%) | 67% - 78% | aacrjournals.org |

| Xenograft | PC-3 (Human Prostate) | Doxorubicin (Reference) | Tumor Weight Inhibition (TWI%) | ~30% | aacrjournals.org |

| Transgenic | TRAMP | BBR 3576 | Survival | 54% of mice survived >56 weeks | aacrjournals.org |

Mechanisms of Acquired Resistance in Preclinical Models

Understanding the potential mechanisms by which tumor cells develop resistance to aza-anthracenediones is critical. Studies have been conducted to identify these mechanisms in preclinical models, primarily through the development of drug-resistant cancer cell lines.

One major mechanism of resistance involves the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. Research on Pixantrone involved the development of a resistant MCF-7 breast cancer cell line (MCF7/aza) through continuous exposure to the drug. researchgate.net This cell line exhibited a 20-fold resistance to Pixantrone. Western blot analysis revealed that the MCF7/aza cells had elevated levels of the Breast Cancer Resistance Protein (BCRP, also known as ABCG2), but not P-glycoprotein (Pgp, also known as ABCB1). researchgate.net The resistance to Pixantrone in these cells could be reversed by fumitremorgin C, a known BCRP inhibitor. This confirmed that BCRP-mediated drug efflux is a key resistance mechanism. researchgate.net Interestingly, these Pixantrone-resistant cells showed cross-resistance to the related aza-anthrapyrazole BBR 3576. researchgate.net

Another identified mechanism of resistance is the alteration of the drug's cellular target, DNA topoisomerase IIα. nih.gov Cancer cells can acquire resistance to topoisomerase II poisons by reducing the expression or activity of this enzyme. nih.gov The human leukemia K562 cell line and its etoposide-resistant subline, K/VP.5, which has a decreased level of topoisomerase IIα, were used to assess this mechanism. The K/VP.5 cells demonstrated a 5.7-fold cross-resistance to Pixantrone compared to the parental K562 cells, indicating that reduced levels of topoisomerase IIα can confer resistance to this class of agents. nih.gov

Table 2: Summary of Acquired Resistance Mechanisms

| Compound | Cell Line Model | Resistance Mechanism | Key Findings | Source |

|---|---|---|---|---|

| Pixantrone | MCF-7/aza (Breast Cancer) | Overexpression of BCRP (ABCG2) drug efflux pump | Elevated BCRP levels detected; resistance reversed by BCRP inhibitor fumitremorgin C. | researchgate.net |

| Pixantrone | K/VP.5 (Leukemia) | Decreased levels of Topoisomerase IIα | 5.7-fold cross-resistance observed in cells with lower Topo IIα expression. | nih.gov |

Structure Activity Relationships Sar and Rational Design of 8,9 Piperazine Pixantrone Analogues

Elucidation of Key Pharmacophoric Elements for Topoisomerase II Inhibition

The ability of pixantrone (B1662873) and its analogues to inhibit topoisomerase II, a critical enzyme in DNA replication and organization, is central to their anticancer activity. wikipedia.orgmdpi.com These compounds act as "topoisomerase poisons," stabilizing the transient covalent complex formed between the enzyme and DNA, which leads to lethal double-strand breaks in cancer cells. wikipedia.orgnih.govlatrobe.edu.au The key pharmacophoric elements essential for this activity have been identified through extensive research.

The fundamental components of the pharmacophore include:

The Planar Aza-anthracenedione Chromophore : This flat, polycyclic aromatic system is crucial for intercalating, or inserting, between the base pairs of the DNA double helix. nih.govdrugbank.com This intercalation is a prerequisite for poisoning the topoisomerase II enzyme. The nitrogen atom introduced into the chromophore (the "aza" modification) distinguishes it from older compounds like mitoxantrone (B413) and is a key determinant of its pharmacological profile. drugbank.com

Basic Aminoalkyl Side Chains : Pixantrone possesses two identical side chains containing protonatable amino groups. At physiological pH, these side chains are positively charged and engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. This interaction helps to anchor the molecule and orient the chromophore for optimal intercalation and stabilization of the DNA-enzyme complex. nih.gov

Hydroxyl Groups : While pixantrone itself lacks the phenolic hydroxyl groups found on the core of mitoxantrone, studies on related anthracenediones have shown that these groups significantly influence potency. drugbank.com The absence of the 5,8-dihydroxy substitution pattern in pixantrone was a deliberate design choice to alter its electronic properties and reduce cardiotoxicity. mdpi.com This indicates that the potency of this class of agents is heavily influenced by the presence and positioning of hydrogen-bonding groups on the aromatic core. drugbank.com

Studies comparing various aza-anthracenedione derivatives have confirmed that a reduction in the ability to stimulate topoisomerase II-mediated DNA cleavage corresponds to a marked decrease in cytotoxic potency, underscoring the primary role of this mechanism. drugbank.com

Correlating Structural Modifications with DNA Binding Affinity and Mode

The interaction between pixantrone analogues and DNA is a critical determinant of their biological activity. Modifications to the aza-anthracenedione core or the side chains can significantly alter DNA binding affinity and the specific mode of interaction.

Pixantrone binds to DNA primarily through intercalation. nih.govmdpi.com NMR spectroscopy studies have revealed that it shows a preference for binding at symmetric CpA (cytosine-phosphate-adenine) sequences and can also target structural features like adenine (B156593) bulge sites in the DNA strand. dntb.gov.ua The drug can intercalate from both the major and minor grooves of the DNA helix. dntb.gov.ua

A key feature of pixantrone is its ability to form covalent drug-DNA adducts, a reaction that is proficiently activated by formaldehyde (B43269). acs.org The terminal primary amino groups in pixantrone's side chains are more nucleophilic than the secondary amines in mitoxantrone's side chains, making pixantrone significantly more efficient at forming these stable, covalent cross-links with DNA. mdpi.comresearchgate.net

Structural modifications have been explored to modulate these interactions:

Side Chain Length : Molecular modeling suggested that extending the length of the side chains could provide the terminal amino group with greater flexibility to form cross-links with guanine (B1146940) residues on the opposite DNA strand. researchgate.net Subsequent synthesis and testing of new derivatives based on the pixantrone and mitoxantrone backbones confirmed that the stability of the DNA adducts increased with the increasing length of the side chains. researchgate.net

Affinity for Damaged DNA : Pixantrone and mitoxantrone can also bind to and cleave DNA at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage. mdpi.com However, pixantrone exhibits a significantly lower affinity for DNA containing AP site analogues compared to mitoxantrone, making it a much less efficient agent for cleaving DNA at these sites. mdpi.com

| Compound | Target Site | Apparent DNA Binding Constant (Kd) | Relative Cleavage Efficiency at AP Sites |

|---|---|---|---|

| Pixantrone | THF-containing DNA (AP Site Analogue) | 1.25 ± 0.32 μM | ~10-fold less efficient than Mitoxantrone |

| Mitoxantrone | THF-containing DNA (AP Site Analogue) | 83 ± 3 nM | Baseline |

Data derived from a Thiazole Orange displacement assay. mdpi.com

Design Principles for Enhancing Cellular Selectivity and Anti-proliferative Potency

A major goal in the rational design of pixantrone was to enhance its therapeutic index by increasing its selectivity for cancer cells over healthy tissues, particularly heart muscle cells. This aimed to overcome the dose-limiting cardiotoxicity observed with earlier anthracyclines and anthracenediones. jneonatalsurg.comresearchgate.net

The key design principles employed to achieve this include:

Reducing Iron Binding and Oxidative Stress : The cardiotoxicity of drugs like doxorubicin (B1662922) and mitoxantrone is partly attributed to their ability to chelate iron, leading to the generation of damaging reactive oxygen species (ROS) in cardiac tissue. nih.gov Pixantrone was specifically designed with an aza-anthracenedione core, which lacks the hydroquinone (B1673460) functionality of its predecessors. nih.gov This structural change prevents the formation of strong complexes with iron, thereby mitigating iron-induced oxidative stress and reducing cardiotoxicity. nih.govrsc.org

Achieving Isoform Selectivity : Humans have two isoforms of topoisomerase II: alpha (Top2α) and beta (Top2β). researchgate.net Top2α is highly expressed in proliferating cancer cells, while Top2β is the predominant isoform in quiescent, post-mitotic cells like cardiomyocytes. mdpi.comnih.gov Pixantrone was found to be more selective in its ability to stabilize DNA covalent complexes with Top2α compared to Top2β. mdpi.comnih.gov This selectivity for the isoform prevalent in cancer cells is believed to be a major contributor to its attenuated cardiotoxicity. mdpi.comnih.gov

These design principles result in a potent anti-proliferative agent. In human leukemia K562 cells, pixantrone demonstrates significant growth inhibition, with an IC₅₀ value comparable to that of doxorubicin. nih.gov

| Compound | Cell Line | Anti-proliferative Activity (IC₅₀) |

|---|---|---|

| Pixantrone | K562 (Human Leukemia) | 0.10 μM |

| Doxorubicin | K562 (Human Leukemia) | 0.08 μM |

| Mitoxantrone | K562 (Human Leukemia) | 0.42 μM |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. nih.gov

Development of Novel Piperazine (B1678402) and Piperidine (B6355638) Derivatives with Modulated Activities

Building on the SAR of pixantrone, research has focused on synthesizing novel derivatives, including those with modified piperazine or piperidine moieties, to further improve activity and overcome drug resistance. rsc.org The piperazine ring is considered a "privileged structure" in medicinal chemistry, often conferring favorable pharmacokinetic properties. jneonatalsurg.com

One strategy involves synthesizing 9,10-anthraquinone compounds linked to piperidine units. A study evaluating such derivatives found them to be effective against drug-resistant human cancer cell lines, with 1-(piperidin-1-yl)-9,10-anthraquinone being identified as a particularly potent compound.

Another approach has focused on modifying the side chains of the core aza-anthracenedione structure. In an effort to enhance the formation of highly stable drug-DNA adducts, new derivatives of the pixantrone and mitoxantrone backbones were synthesized with extended side chains incorporating terminal primary amino groups. researchgate.net

| Core Structure | Modification | Observed Effect | Reference |

|---|---|---|---|

| Mitoxantrone/Pixantrone | Extension of aminoalkyl side chains | Increased stability of formaldehyde-mediated DNA adducts | researchgate.net |

| 9,10-Anthraquinone | Attachment of a piperidine unit | Activity against drug-resistant cancer cell lines (e.g., HL60/MX2, LoVo/Dx) |

These studies demonstrate that rational modifications to the side chains and the incorporation of different heterocyclic moieties like piperidine can lead to anthracenedione analogues with improved or modulated biological activity profiles.

Impact of Aza-anthracenedione Modifications on Pharmacodynamic Profile

The substitution of a carbon atom with a nitrogen atom in the aromatic chromophore—the defining feature of an aza-anthracenedione like pixantrone—has a profound impact on the drug's pharmacodynamic profile. drugbank.comjneonatalsurg.com This single atomic change distinguishes pixantrone from its anthracenedione and anthracycline relatives and is responsible for its unique therapeutic properties. mdpi.comjneonatalsurg.com

The primary impacts of the aza modification are:

Altered Redox Properties : The nitrogen atom alters the electronic distribution of the quinone ring system. This change is critical because it disrupts the molecule's ability to chelate ferric ions (Fe³⁺) and participate in redox cycling, a process that generates harmful reactive oxygen species. nih.gov This is a key mechanism behind the reduced cardiotoxicity of pixantrone compared to doxorubicin and mitoxantrone. nih.govrsc.org

Enhanced Selectivity : The aza-anthracenedione structure contributes to the drug's selectivity for the Topoisomerase IIα isoform over the β isoform. mdpi.comnih.gov As Top2β is the main isoform in terminally differentiated heart cells, this selectivity spares cardiomyocytes from the full cytotoxic effects of topoisomerase II poisoning, further contributing to a better cardiac safety profile.

Distinct Cellular Mechanisms : While sharing the general mechanism of topoisomerase II inhibition, the unique structure of pixantrone leads to different downstream cellular effects. For instance, besides classical DNA damage, pixantrone has been shown to cause errors in mitosis and the segregation of chromosomes, leading to long-term cell damage and death through pathways that may be distinct from those induced by other anthracyclines. rsc.org

These pharmacodynamic differences underscore that pixantrone is not merely a "me-too" analogue but a rationally designed agent with a distinct mechanism of action and an improved safety profile directly attributable to the aza-anthracenedione modification. jneonatalsurg.com

Theoretical and Computational Approaches in 8,9 Piperazine Pixantrone Research

Molecular Modeling of Compound-Target Interactions

Molecular modeling studies have been crucial in elucidating the interactions between Pixantrone (B1662873) and its primary biological targets. These in silico methods complement experimental data, offering a detailed view of the binding modes and the specific molecular forces governing the compound-target recognition.

Pixantrone primarily functions as a DNA intercalator and a topoisomerase II poison. wikipedia.orgdovepress.com Molecular modeling, in conjunction with NMR spectroscopy, has confirmed that Pixantrone binds to DNA by intercalation. rsc.orgrsc.org These studies have shown that the planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix. rsc.org The side-chain ethylene (B1197577) protons of Pixantrone have been observed to form strong Nuclear Overhauser Effects (NOEs) with DNA protons, indicating a preferred intercalation from the major groove at specific DNA sequences. rsc.org

Specifically, research has demonstrated that Pixantrone preferentially binds at symmetric CpA and 5'-CG sites within the DNA sequence. rsc.orgrsc.org It also shows a high affinity for adenine (B156593) bulge sites in DNA, with a preference for binding from the minor groove at these locations. rsc.org

Beyond DNA, computational docking studies have explored Pixantrone's interactions with various protein targets. For instance, multitargeted molecular docking has identified Pixantrone as a potential inhibitor of several key proteins implicated in cervical cancer, including TBK1, DNA polymerase epsilon, and integrin α-V β-8. nih.govnih.gov These studies revealed significant docking scores and favorable binding energies, suggesting strong interactions with the active sites of these proteins. nih.govnih.gov More recently, molecular dynamics simulations and virtual screening identified Pixantrone as a novel inhibitor of Mini-chromosome maintenance protein 2 (MCM2), a potential therapeutic target in ovarian cancer. nih.gov

| Target | Predicted Binding Mode/Interaction | Key Interacting Residues (if identified) | Computational Method |

| DNA | Intercalation at CpA and 5'-CG sites; Binds to adenine bulge sites. rsc.orgrsc.org | C2, A3, T6, G7 nucleotides. rsc.org | NMR Spectroscopy & Molecular Modeling |

| Topoisomerase IIα | Stabilizes enzyme-DNA covalent complexes. nih.govresearchgate.net | Not specified | Biochemical assays & Cellular ICE assay |

| TBK1 | Inhibition, strong binding affinity. nih.govnih.gov | PHE, VAL, SER, ALA. nih.govnih.gov | Molecular Docking (HTVS, SP, XP), MM/GBSA |

| DNA polymerase epsilon | Inhibition, strong binding affinity. nih.govnih.gov | PHE, VAL, SER, ALA. nih.govnih.gov | Molecular Docking (HTVS, SP, XP), MM/GBSA |

| Integrin α-V β-8 | Inhibition, strong binding affinity. nih.govnih.gov | PHE, VAL, SER, ALA. nih.govnih.gov | Molecular Docking (HTVS, SP, XP), MM/GBSA |

| MCM2 | Direct binding and inhibition. nih.gov | Not specified | Molecular Dynamics Simulation & Virtual Screening |

Structure-Based Drug Design for Novel Analogues

Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target to design new molecules with higher affinity and selectivity. nih.gov The development of Pixantrone itself was a result of rational drug design, aiming to create an analogue of mitoxantrone (B413) with reduced cardiotoxicity. wikipedia.orgnih.gov This was achieved by strategic modifications to the molecular structure, such as the removal of the 5,8-dihydroxy substitution, which is believed to contribute to the formation of reactive oxygen species and cardiotoxic metabolites. dovepress.com

Computational approaches are instrumental in the ongoing efforts to develop novel analogues of Pixantrone and related compounds. By understanding the key interactions at the atomic level, researchers can guide the synthesis of new derivatives with improved pharmacological profiles. plos.org For example, the piperazine (B1678402) moiety, a key feature of Pixantrone, is a versatile scaffold in drug design, and its modification can significantly impact the pharmacokinetic properties of a compound. enamine.netnih.gov Structure-based design studies on related anthrapyrazole compounds have shown that modifications to the side chains can influence DNA binding and topoisomerase II inhibitory activity. acs.org The insights gained from these computational studies can help in designing new compounds with enhanced efficacy and reduced off-target effects. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orglongdom.org QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for their biological effects. longdom.orgresearchgate.net

While specific QSAR studies focusing solely on 8,9-Piperazine Pixantrone are not extensively documented in the public domain, research on analogous compounds provides a framework for how QSAR can be applied. For a series of anthrapyrazole analogues of piroxantrone (B1684485) and losoxantrone, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were performed. acs.org These analyses revealed that hydrogen-bond donor interactions and electrostatic interactions with the protonated amino side chains were crucial for high cell growth inhibitory activity. acs.org

Such QSAR models, once validated, can be used to predict the biological activity of novel Pixantrone analogues, thereby prioritizing the synthesis of the most promising candidates. scirp.org The descriptors used in these models can range from physicochemical properties like lipophilicity (logP) and molar refractivity (MR) to more complex 3D descriptors derived from the molecular structure. scirp.org

| QSAR Study Type | Key Findings/Descriptors | Application |

| 3D-QSAR (CoMFA/CoMSIA) on Anthrapyrazole Analogues | Hydrogen-bond donor and electrostatic interactions of the side chains are critical for activity. acs.org | Guiding the design of new analogues with enhanced cell growth inhibitory activity. |

| General QSAR for Anticancer Quinones | Lipophilicity (logP), molar refractivity (MR), and molar volume (MV) can influence biological activity. scirp.org | Predicting the activity of related compounds and understanding mechanistic aspects. |

Simulations of Molecular Dynamics and Binding Conformations

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into the conformational changes and stability of ligand-protein complexes. nih.govdovepress.com For Pixantrone, MD simulations have been employed to investigate the stability of its complexes with various biological targets and to explore its binding conformations in detail.

Recent studies have used 100-nanosecond MD simulations to explore the stability of Pixantrone in complex with TBK1, DNA polymerase epsilon, and integrin α-V β-8. nih.govnih.gov The Root Mean Square Deviation (RMSD) analysis from these simulations indicated that after initial fluctuations, the protein-ligand complexes reached stable states, confirming the reliability of the interactions predicted by molecular docking. plos.org The Root Mean Square Fluctuation (RMSF) analysis helps to identify the flexibility of different regions of the protein upon ligand binding. researchgate.net

These simulations also provide a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and water bridges, that stabilize the binding of Pixantrone to its target proteins. plos.org For example, the interaction fingerprints have revealed that residues like Phenylalanine (PHE), Valine (VAL), Serine (SER), and Alanine (ALA) are frequently involved in the interactions between Pixantrone and its cancer-related protein targets. nih.govnih.gov By understanding the dynamic nature of these interactions, researchers can gain a more accurate understanding of the drug's mechanism of action and design more effective inhibitors. nih.gov

| Simulation Target | Simulation Length | Key Findings |

| Pixantrone-TBK1 Complex | 100 ns | The complex reaches a stable state after initial fluctuations, confirming a reliable interaction. nih.govplos.org |

| Pixantrone-DNA polymerase epsilon Complex | 100 ns | The simulation demonstrated stable performance, indicating a stable protein-ligand complex. nih.govplos.org |

| Pixantrone-Integrin α-V β-8 Complex | 100 ns | RMSD analysis confirmed the overall stability of the protein-ligand complex. plos.org |

| Pixantrone-MCM2 Complex | Not specified | Used to identify active pockets in the MCM2 protein structure for virtual screening. nih.gov |

Advanced Methodologies for Mechanistic Elucidation and Preclinical Assessment

In Vitro Enzymatic Assays for Topoisomerase Activity (e.g., Kinetoplast DNA Decatenation Assay)

A primary mechanism attributed to compounds structurally related to pixantrone (B1662873) is the inhibition of topoisomerase II enzymes. tandfonline.com These enzymes are crucial for managing DNA topology during processes like replication and chromosome segregation. nih.gov A key in vitro method to evaluate this activity is the kinetoplast DNA (kDNA) decatenation assay. tandfonline.comgoogle.com

Kinetoplast DNA is a large network of interlocked DNA minicircles found in the mitochondria of trypanosomes. europa.eu Topoisomerase II enzymes can resolve, or decatenate, this network into individual, released minicircles. mdpi.com In the assay, kDNA is incubated with a topoisomerase II enzyme (either the α or β isoform) in the presence and absence of the test compound. The reaction products are then analyzed using agarose (B213101) gel electrophoresis. mdpi.com Catenated kDNA remains in the loading well of the gel, while the smaller, decatenated minicircles migrate into the gel. mdpi.comresearchgate.net Inhibition of the enzyme is observed as a reduction in the amount of released minicircles compared to the control. google.com

Research has demonstrated that pixantrone targets and inhibits DNA topoisomerase II. researchgate.netnih.gov Specifically, studies using the kDNA decatenation assay have shown that pixantrone effectively inhibits the decatenating activity of both topoisomerase IIα and topoisomerase IIβ. researchgate.net Its inhibitory capability in these assays has been shown to be similar to that of doxorubicin (B1662922). researchgate.net This evidence from in vitro enzymatic assays confirms that interaction with topoisomerase II is a significant aspect of pixantrone's mechanism. researchgate.netnih.gov

| Compound | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Pixantrone | Topoisomerase IIα | Inhibition of kDNA decatenation | researchgate.net |

| Pixantrone | Topoisomerase IIβ | Inhibition of kDNA decatenation | researchgate.net |

| Doxorubicin | Topoisomerase IIα & IIβ | Inhibition of kDNA decatenation, similar to pixantrone | researchgate.net |

| Etoposide | Topoisomerase IIα & IIβ | Inhibition of kDNA decatenation | researchgate.net |

DNA Damage Assessment Techniques (e.g., γH2AX Assay, pBR322 DNA Cleavage Assays)

To further investigate the consequences of topoisomerase II inhibition, researchers employ techniques to assess DNA damage directly. Two common methods are the pBR322 DNA cleavage assay and the γH2AX assay. researchgate.netnih.gov

The pBR322 DNA cleavage assay uses supercoiled plasmid DNA (like pBR322) as a substrate. Topoisomerase II poisons stabilize the transient "cleavable complex" formed between the enzyme and DNA, leading to permanent double-strand breaks. tandfonline.com This converts the supercoiled plasmid into a linear form, which can be separated and identified by its different migration pattern on an agarose gel. researchgate.netmdpi.com Studies have shown that pixantrone can induce the formation of linear DNA in this assay when incubated with either topoisomerase IIα or topoisomerase IIβ, confirming its role as a topoisomerase II poison. researchgate.netmdpi.com

The γH2AX assay is a cellular-based technique used to detect DNA double-strand breaks (DSBs) within cells. nih.gov When a DSB occurs, the histone variant H2AX is rapidly phosphorylated at serine 139, becoming γH2AX. nih.gov These γH2AX molecules accumulate at the site of damage, forming foci that can be visualized and quantified using immunofluorescence microscopy or measured in the total cell population by flow cytometry. nih.gov Research indicates that pixantrone treatment leads to the formation of DSBs, as detected by the γH2AX assay. researchgate.netnih.gov However, some studies suggest that pixantrone induces fewer γH2AX foci compared to doxorubicin and that these foci may be localized within micronuclei rather than the main nucleus, pointing to a latent form of DNA damage that manifests during aberrant cell division. mdpi.comresearchgate.net

Cellular Reporter Systems for Pathway Activation Analysis (e.g., NF-κB)

Beyond direct DNA damage, the cellular response to a compound can be monitored using reporter systems that track the activation of specific signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, cell survival, and proliferation, and its disruption is relevant in cancer. researchgate.netnih.gov

Cellular reporter systems for NF-κB typically involve cells that have been engineered to contain a reporter gene (such as luciferase or green fluorescent protein) under the control of an NF-κB response element. When the NF-κB pathway is activated, transcription factors bind to this element, driving the expression of the reporter gene, which can be quantified.

Using such a cellular reporter system, pixantrone and its analogues have been identified as inhibitors of NF-κB activation. mdpi.com This discovery points to a mechanism of action for pixantrone that is distinct from its role as a topoisomerase II inhibitor, suggesting it has multiple effects at the cellular level. nih.govmdpi.com This inhibitory effect on the NF-κB pathway was not associated with cytotoxicity at the concentrations tested. mdpi.com

Flow Cytometry and Imaging for Cellular Event Analysis (e.g., Cell Cycle, Apoptosis Induction)

Flow cytometry and advanced cell imaging are powerful tools for analyzing events at the single-cell level, such as changes in the cell cycle and the induction of apoptosis (programmed cell death). biointerfaceresearch.com

Flow cytometry can rapidly analyze large populations of cells. For cell cycle analysis, cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of each cell is proportional to its DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov For apoptosis analysis, cells can be stained with markers like Annexin V, which binds to phosphatidylserine (B164497) on the surface of apoptotic cells, and propidium (B1200493) iodide (PI) to identify necrotic cells. nih.gov

Live-cell imaging and videomicroscopy provide dynamic insights into cellular fates over time. Studies using these techniques have revealed that pixantrone's cytotoxicity may not stem from a canonical cell cycle arrest. researchgate.net Instead of halting cell cycle progression, pixantrone appears to induce a latent type of DNA damage that leads to mitotic perturbations. researchgate.net Live-cell imaging has shown that treated cells undergo multiple rounds of aberrant cell division, characterized by impaired chromosome segregation and the formation of chromatin bridges and micronuclei, ultimately culminating in cell death after several days. researchgate.net This mode of cell killing, sometimes termed mitotic catastrophe, is distinct from the rapid apoptosis induced by other DNA damaging agents. mdpi.comresearchgate.net

Electrochemical and Spectroscopic Techniques for Compound Characterization and Interaction Studies (e.g., Cyclic Voltammetry, UV-Vis, IR, NMR)

A compound's biological activity is intrinsically linked to its chemical structure and electronic properties. Electrochemical and spectroscopic techniques are essential for fundamental characterization and for studying interactions with other molecules. nih.gov

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to determine the precise atomic structure of a molecule. researchgate.net Infrared (IR) spectroscopy identifies functional groups present in the molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about its electronic transitions. For pixantrone, UV-Vis spectrophotometry has been used to study its interaction with metal ions. Titration of pixantrone with copper(II) chloride resulted in progressive decreases in its absorbance peaks at 597 and 642 nm, indicating the formation of a weak complex. mdpi.com Electron Paramagnetic Resonance (EPR) spectroscopy, a technique related to NMR, has demonstrated that pixantrone can be reduced to form a semiquinone free radical in an enzymatic reducing system. mdpi.com

Electrochemical Techniques: Cyclic Voltammetry (CV) is used to study the oxidation and reduction properties of a compound. nih.gov By measuring the current that develops in an electrochemical cell as the potential is varied, researchers can determine the potentials at which the compound gains or loses electrons. This is relevant for understanding a compound's potential to participate in redox cycling, a mechanism implicated in the cardiotoxicity of some related drugs. mdpi.com

| Technique | Observation | Inference | Reference |

|---|---|---|---|

| UV-Vis Spectrophotometry | Spectral changes upon addition of Cu2+ | Formation of a weak complex between pixantrone and copper(II) ions | mdpi.com |

| Electron Paramagnetic Resonance (EPR) | Detection of a free radical species in a hypoxanthine/xanthine (B1682287) oxidase system | Pixantrone can be reduced to a semiquinone free radical | mdpi.com |

Techniques for Assessing Cellular Uptake and Intracellular Distribution

The efficacy of a drug is dependent on its ability to enter target cells and reach its site of action. Various methods are used to quantify cellular uptake and visualize intracellular localization.

Cellular uptake can be measured by incubating cells with the drug for a specific time, then lysing the cells and quantifying the intracellular drug concentration using methods like high-performance liquid chromatography (HPLC) or, if the drug is fluorescent, by measuring its fluorescence. mdpi.com Research comparing pixantrone to related compounds has shown that its cellular uptake is significantly lower. In one study using K562 leukemia cells, the total uptake of pixantrone was approximately 1.5 nmol, which was considerably less than the uptake of doxorubicin (6.5 nmol) and mitoxantrone (B413) (8.1 nmol) under the same conditions. researchgate.net This lower cellular accumulation is thought to be a contributing factor to its distinct biological profile, potentially limiting its ability to generate reactive oxygen species within the cell. researchgate.netnih.gov

The intracellular distribution of compounds can be visualized using fluorescence microscopy, especially if the compound is intrinsically fluorescent or has been tagged with a fluorescent dye. Techniques like confocal microscopy allow for the optical sectioning of cells to determine if the compound localizes to specific organelles, such as the nucleus or mitochondria. For piperazine-containing derivatives, fluorescence imaging has been used to show distribution throughout the cell cytoplasm.

Q & A

Q. What are the primary mechanisms of action of 8,9-Piperazine Pixantrone (pixantrone) in cancer cells?

Pixantrone acts as a topoisomerase II poison and DNA intercalator , stabilizing DNA-topoisomerase II complexes and inducing double-strand breaks . Unlike anthracyclines, it lacks iron-binding capacity, reducing reactive oxygen species (ROS) generation and cardiotoxicity . Additionally, formaldehyde activation enables covalent DNA adduct formation, particularly at CpG/CpA dinucleotides, enhancing DNA damage . Methodological Insight: In vitro crosslinking assays and transcriptional blockage analyses confirm adduct formation .

Q. How does pixantrone’s cardiac safety profile compare to anthracyclines like doxorubicin?

Pixantrone’s reduced cardiotoxicity stems from three factors:

- No iron binding , preventing ROS generation via Fenton reactions .

- Selectivity for topoisomerase IIα (abundant in cancer cells) over IIβ (dominant in cardiomyocytes) .

- Low cellular uptake in cardiac tissue, minimizing redox cycling . Methodological Insight: Neonatal rat myocyte assays (lactate dehydrogenase release) and comparative pharmacokinetic studies validate reduced cytotoxicity .

Q. What experimental models are used to study pixantrone-DNA interactions?

- In vitro transcription assays identify adduct-induced transcriptional blockages .

- Mass spectrometry confirms methylene linkage-mediated covalent adducts at guanine N2 sites .

- Thermal denaturation assays assess adduct stability, showing pixantrone-DNA complexes are more heat-resistant than mitoxantrone’s .

Q. What clinical trial designs have evaluated pixantrone in relapsed/refractory diffuse large B-cell lymphoma (DLBCL)?

Phase II/III trials (e.g., PIX301) used a 28-day cycle (50 mg/m² on days 1, 8, 15) for ≤6 cycles. Key endpoints:

- Overall response rate (ORR) : 46% in retrospective studies .

- Complete response (CR) : 23.1% in 3rd/4th-line therapy . Methodological Insight: Hans algorithm subtyping (GCB vs. ABC DLBCL) and response criteria (Lugano Classification) ensure reproducibility .

Advanced Research Questions

Q. How does CpG methylation influence pixantrone’s DNA damage efficacy?

Methylated CpG sites enhance pixantrone-DNA adduct formation 2–5-fold due to preferential binding to methylated cytosines . HCT116 colon cancer cells with CpG hypomethylation show 12-fold resistance, suggesting methylation status as a biomarker . Methodological Insight: Methylation-specific PCR and chromatin immunoprecipitation (ChIP) quantify site-specific adduct density .

Q. What explains contradictory data on pixantrone’s topoisomerase II inhibition in vitro vs. in vivo?

In vitro studies require pixantrone concentrations exceeding plasma Cmax (5,690 nM in mice vs. 3,680–8,741 nM·h in humans) to inhibit topoisomerase IIα . In vivo efficacy may instead rely on DNA adducts and mitotic perturbation . Methodological Insight: Pharmacokinetic normalization (AUC/dose comparisons) reconciles species-specific disparities .

Q. How does pixantrone induce mitotic errors and delayed cell death?

Pixantrone causes chromatin bridges and micronuclei via incomplete chromosome segregation. Cells undergo 3–5 aberrant divisions before death, without triggering DNA damage response (γH2AX foci absent in main nuclei) . Methodological Insight: Live-cell videomicroscopy tracks division errors, while clonogenic assays measure long-term lethality .

Q. Can pixantrone synergize with targeted therapies in aggressive lymphomas?

Ongoing trials combine pixantrone with:

- Obinutuzumab (anti-CD20): ORR 45% in relapsed NHL (GOAL trial) .

- Bendamustine/rituximab : Phase I/II data pending (NCT01491841) . Methodological Insight: Synergy assessed via Chou-Talalay combination indices and progression-free survival (PFS) .

Q. Why is pixantrone less effective in p53-mutated lymphomas despite p53-independent apoptosis?

While pixantrone bypasses p53-mediated apoptosis, p53 loss correlates with resistance due to impaired cell cycle arrest and repair. Preclinical models show reduced CR rates in ABC-DLBCL (frequent TP53 mutations) . Methodological Insight: CRISPR-Cas9 p53 knockout models and transcriptomic profiling identify compensatory pathways .

Key Research Gaps

- Biomarker identification : CpG methylation status, TP53 mutations, and BCL-2 expression as predictors of response .

- Mechanistic overlap : Resolve whether topoisomerase II inhibition or DNA adducts drive in vivo efficacy .

- Combination regimens : Optimize dosing with immune checkpoint inhibitors or CAR T-cell therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.